molecular formula C14H22N2O2 B15231300 Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate

Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B15231300
M. Wt: 250.34 g/mol
InChI Key: ROHFCDCLKWGKFU-UHFFFAOYSA-N
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Description

Tert-butyl9-cyano-3-azabicyclo[331]nonane-3-carboxylate is a chemical compound with the molecular formula C14H22N2O2 This compound is known for its unique bicyclic structure, which includes a tert-butyl group, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate

Uniqueness

Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the cyano group or have different substituents .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl 9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-8-10-5-4-6-11(9-16)12(10)7-15/h10-12H,4-6,8-9H2,1-3H3

InChI Key

ROHFCDCLKWGKFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2C#N

Origin of Product

United States

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